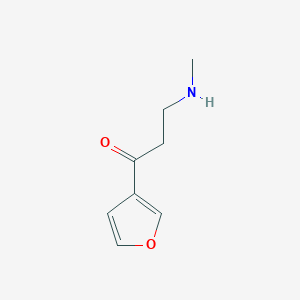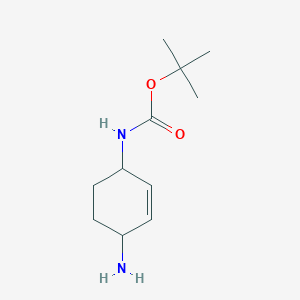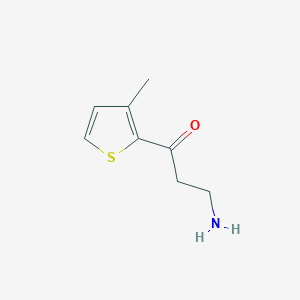
1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine structure with two methyl groups at the third carbon position. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxyphenylacetonitrile with 3,3-dimethylbutyl bromide, followed by reduction of the nitrile group to an amine. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed to reduce the nitrile group to an amine, using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted phenethylamines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like dopamine, serotonin, and norepinephrine. This modulation can influence various physiological and neurological processes, making it a compound of interest in neuropharmacology.
Comparaison Avec Des Composés Similaires
1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine: Similar structure but with the methoxy group at the para position.
1-(3-Methoxyphenyl)-2-methylpropan-1-amine: Similar structure but with a different alkyl chain length.
1-(3-Methoxyphenyl)-3-methylbutan-1-amine: Similar structure but with one less methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)9-12(14)10-6-5-7-11(8-10)15-4/h5-8,12H,9,14H2,1-4H3 |
Clé InChI |
NAQJTGGGXMLPAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C1=CC(=CC=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


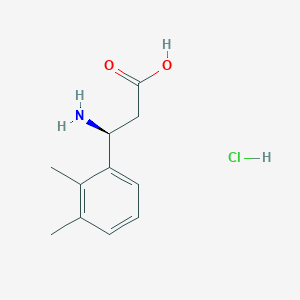

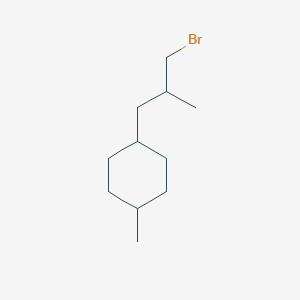


![Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13163942.png)
![2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13163944.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163948.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B13163951.png)
